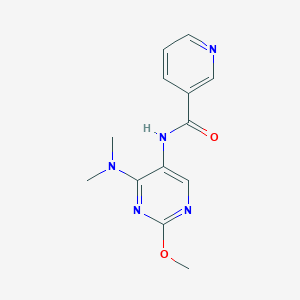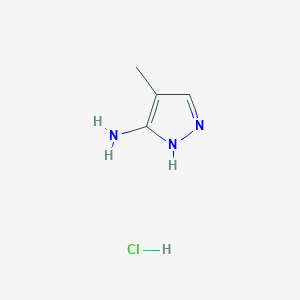![molecular formula C29H27N3O5 B2414193 N-(3-{[3-(2-cyanophenoxy)-2-(2,5-dimethoxyphenyl)-4-oxoazetidin-1-yl]methyl}phenyl)cyclopropanecarboxamide CAS No. 1223641-36-8](/img/structure/B2414193.png)
N-(3-{[3-(2-cyanophenoxy)-2-(2,5-dimethoxyphenyl)-4-oxoazetidin-1-yl]methyl}phenyl)cyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-{[3-(2-cyanophenoxy)-2-(2,5-dimethoxyphenyl)-4-oxoazetidin-1-yl]methyl}phenyl)cyclopropanecarboxamide is a complex organic molecule with potential applications in various scientific fields. This compound belongs to a class of synthetic organic compounds known for their unique chemical structures and potential biological activities. Its synthesis, reactivity, and applications make it a compound of interest for chemists and researchers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[3-(2-cyanophenoxy)-2-(2,5-dimethoxyphenyl)-4-oxoazetidin-1-yl]methyl}phenyl)cyclopropanecarboxamide involves several key steps, including the preparation of intermediates and the final coupling reaction. The starting materials include 2-cyanophenol, 2,5-dimethoxybenzaldehyde, and cyclopropanecarboxylic acid. The synthesis typically involves the following steps:
Formation of the Azetidinone Core: : This step includes the cyclization of 2-cyanophenol and 2,5-dimethoxybenzaldehyde under basic conditions to form the azetidinone ring.
Nucleophilic Substitution Reaction: : The azetidinone intermediate is then subjected to nucleophilic substitution with a phenyl group to introduce the 3-{[3-(2-cyanophenoxy)-2-(2,5-dimethoxyphenyl)]methyl}phenyl moiety.
Coupling with Cyclopropanecarboxylic Acid: : The final step involves coupling the substituted azetidinone with cyclopropanecarboxylic acid using an amide bond formation reaction.
Industrial Production Methods
Industrial production of this compound follows a scaled-up version of the laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. Key factors include controlling reaction conditions, using efficient catalysts, and implementing purification techniques such as chromatography and recrystallization.
化学反应分析
Types of Reactions
N-(3-{[3-(2-cyanophenoxy)-2-(2,5-dimethoxyphenyl)-4-oxoazetidin-1-yl]methyl}phenyl)cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: : The compound can be oxidized under specific conditions to yield oxidized derivatives.
Reduction: : Reduction reactions can convert the carbonyl group in the azetidinone ring to a hydroxyl group.
Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the phenyl and azetidinone moieties.
Common Reagents and Conditions
Oxidation: : Strong oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: : Reducing agents like lithium aluminum hydride or sodium borohydride under mild conditions.
Substitution: : Halogenating agents or organometallic reagents, depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced hydroxyl compounds, and various substituted analogs with modified phenyl or azetidinone moieties.
科学研究应用
Chemistry
In chemistry, N-(3-{[3-(2-cyanophenoxy)-2-(2,5-dimethoxyphenyl)-4-oxoazetidin-1-yl]methyl}phenyl)cyclopropanecarboxamide is used as a building block for the synthesis of more complex molecules. It serves as a precursor for designing molecules with potential catalytic, optical, or electronic properties.
Biology
In biological research, this compound is explored for its potential interactions with biological macromolecules such as proteins and nucleic acids. Studies investigate its binding affinities, inhibition capabilities, and potential as a lead compound in drug discovery.
Medicine
In medicine, the compound's unique structure suggests potential therapeutic applications. It is studied for its potential as an anti-inflammatory, anticancer, or antimicrobial agent. Preclinical studies focus on its mechanism of action, efficacy, and safety profile.
Industry
In industrial applications, this compound is explored for its use in materials science. It is investigated for its potential as a monomer in polymer synthesis or as a functional additive in specialized coatings and adhesives.
作用机制
Molecular Targets
The mechanism of action of N-(3-{[3-(2-cyanophenoxy)-2-(2,5-dimethoxyphenyl)-4-oxoazetidin-1-yl]methyl}phenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes.
Pathways Involved
Upon binding to its target, the compound can modulate specific biochemical pathways. These pathways may include signaling cascades involved in inflammation, cell proliferation, or apoptosis.
相似化合物的比较
Similar Compounds
Similar compounds to N-(3-{[3-(2-cyanophenoxy)-2-(2,5-dimethoxyphenyl)-4-oxoazetidin-1-yl]methyl}phenyl)cyclopropanecarboxamide include other azetidinone derivatives with similar structural features. Examples include:
N-(4-oxoazetidin-1-yl)phenyl)cyclopropanecarboxamide
3-(2-cyanophenoxy)-2-(2,5-dimethoxyphenyl)-4-oxoazetidin-1-yl]methyl}benzamide
N-(2,5-dimethoxyphenyl)-4-oxoazetidin-1-yl)phenyl)cyclopropanecarboxamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and application.
属性
IUPAC Name |
N-[3-[[3-(2-cyanophenoxy)-2-(2,5-dimethoxyphenyl)-4-oxoazetidin-1-yl]methyl]phenyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N3O5/c1-35-22-12-13-25(36-2)23(15-22)26-27(37-24-9-4-3-7-20(24)16-30)29(34)32(26)17-18-6-5-8-21(14-18)31-28(33)19-10-11-19/h3-9,12-15,19,26-27H,10-11,17H2,1-2H3,(H,31,33) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOWQQOAXYMRAQH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2C(C(=O)N2CC3=CC(=CC=C3)NC(=O)C4CC4)OC5=CC=CC=C5C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
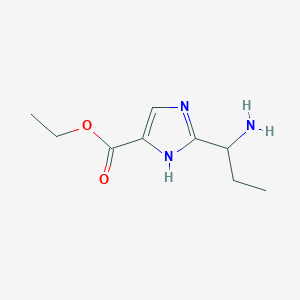
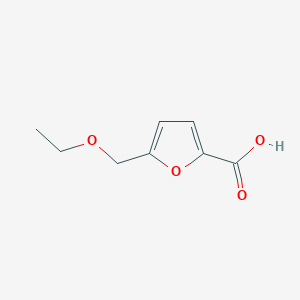
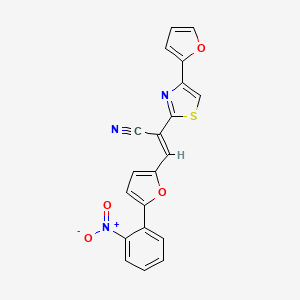

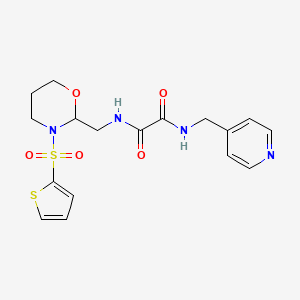
![4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)phthalazin-1(2H)-one](/img/structure/B2414121.png)
![7-ethyl-3,4,9-trimethyl-1-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2414124.png)
![2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2414125.png)
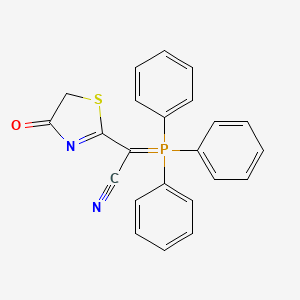
![N-(1,3-Benzodioxol-5-yl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B2414127.png)
![1-(benzo[d][1,3]dioxol-5-yl)-3-((3,4-dimethoxyphenethyl)amino)pyrazin-2(1H)-one](/img/structure/B2414129.png)
